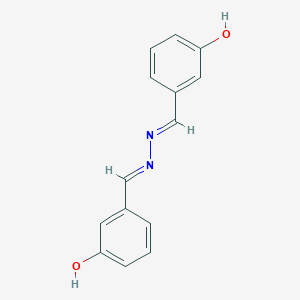

3-Hydroxybenzaldehyde azine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(18)8-12/h1-10,17-18H/b15-9+,16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYGIOAXUUJHOC-KAVGSWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NN=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/N=C/C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425975 | |

| Record name | 3-Hydroxybenzaldehyde azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18428-76-7 | |

| Record name | 3-Hydroxybenzaldehyde azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxybenzaldehyde azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxybenzaldehyde Azine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxybenzaldehyde Azine (C₁₄H₁₂N₂O₂), a symmetrical azine derivative with potential applications in medicinal chemistry and materials science. This document details the synthetic protocol, physical and spectroscopic properties, and a visual representation of the synthesis workflow.

Core Data Summary

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂O₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 240.26 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 18428-76-7 | --INVALID-LINK--[1][2] |

| Melting Point | 208-212 °C | --INVALID-LINK--[3] |

| Appearance | Yellow crystalline solid | --INVALID-LINK--[4] |

| ¹H NMR (DMSO-d₆) | Signals between δ 6.8-7.3 (aromatic), ~δ 8.9 (azomethine), ~δ 10.8 (hydroxyl) ppm (inferred) | --INVALID-LINK--[4] |

| IR (KBr) | ~3470 cm⁻¹ (O-H), ~1615 cm⁻¹ (C=N) (inferred) | --INVALID-LINK--[4] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 240 (inferred) | --INVALID-LINK--[1] |

Experimental Protocols

The synthesis of this compound is achieved through the condensation reaction of 3-Hydroxybenzaldehyde with hydrazine. Below are detailed protocols for the synthesis of the precursor, 3-Hydroxybenzaldehyde, and the subsequent synthesis of the target azine.

Synthesis of 3-Hydroxybenzaldehyde

3-Hydroxybenzaldehyde can be prepared from 3-nitrobenzaldehyde through a sequence of reduction, diazotization, and hydrolysis.[5]

Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted benzaldehyde azine.[4]

Materials:

-

3-Hydroxybenzaldehyde

-

Hydrazine hydrate or Hydrazine hydrochloride

-

Ethanol

Procedure:

-

Dissolve 3-Hydroxybenzaldehyde (2 equivalents) in ethanol in a round-bottom flask.

-

Add a solution of hydrazine hydrate or hydrazine hydrochloride (1 equivalent) in ethanol to the flask.

-

The reaction mixture is then refluxed with constant stirring. A typical reaction time is 24 hours at approximately 70°C.[4]

-

Upon cooling the reaction mixture, the product precipitates as a yellow solid.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis Workflow

The synthesis of this compound follows a straightforward condensation reaction pathway. The logical flow of this process is depicted in the diagram below.

References

Spectroscopic Profile of 3-Hydroxybenzaldehyde Azine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Hydroxybenzaldehyde azine, a symmetrical Schiff base derived from the condensation of 3-hydroxybenzaldehyde and hydrazine. The document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. The information presented herein is synthesized from spectral data of the precursor, 3-hydroxybenzaldehyde, and analogous azine compounds, providing a predictive yet comprehensive spectroscopic profile. Detailed experimental protocols for acquiring these spectra are also provided, alongside logical workflow diagrams to guide the analytical process.

Chemical Structure and Properties

-

IUPAC Name: 3,3'-((1E,2E)-hydrazine-1,2-diylidenebis(methanelylidene))diphenol

-

Molecular Formula: C₁₄H₁₂N₂O₂[1]

-

Molecular Weight: 240.26 g/mol [1]

-

Appearance: Expected to be a crystalline solid.

-

Melting Point: 210 °C

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of its precursor and structurally similar azine compounds.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-OH | ~9.5 - 10.5 | Singlet (broad) | 2 x Ar-OH |

| Azomethine-H | ~8.5 | Singlet | 2 x -CH=N- |

| Aromatic-H | ~7.0 - 7.5 | Multiplet | 8 x Ar-H |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | |

| Azomethine Carbon | ~160 | -CH=N- | |

| Phenolic Carbon | ~158 | C-OH | |

| Aromatic Carbons | ~115 - 135 | Ar-C |

Note: The exact chemical shifts may vary depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

Table 2: Predicted FT-IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Mode | Intensity |

| 3200 - 3400 | O-H (phenolic) stretching | Broad, Medium |

| 3000 - 3100 | C-H (aromatic) stretching | Medium |

| 1610 - 1630 | C=N (azomethine) stretching | Strong |

| 1580 - 1600 | C=C (aromatic) stretching | Medium-Strong |

| 1450 - 1500 | C=C (aromatic) stretching | Medium |

| 1200 - 1300 | C-O (phenolic) stretching | Strong |

| 690 - 900 | C-H (aromatic) out-of-plane bending | Strong |

UV-Vis Spectroscopy

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~280 - 290 | High | π → π* (aromatic system) |

| ~330 - 350 | Medium | n → π* (azomethine group) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory or a pellet press for KBr sample preparation.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Use the same solvent as a reference in the reference cuvette.

Acquisition Parameters:

-

Wavelength Range: 200 - 800 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

Data Processing:

-

Perform a baseline correction with the reference solvent.

-

Record the absorbance spectrum of the sample.

-

Identify the wavelengths of maximum absorbance (λmax).

Workflow and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques.

References

Thermal Stability and Decomposition of 3-Hydroxybenzaldehyde Azine Analogues: A Technical Overview

Introduction

Azine derivatives of hydroxybenzaldehydes are a class of organic compounds recognized for their diverse applications, stemming from their unique chemical structures which include a chromophoric –C=N–N=C– linkage and phenolic groups.[1] These features contribute to their use as intermediates in the synthesis of dyes and pigments, as ligands in coordination chemistry for catalysis, and as scaffolds for bioactive agents in pharmaceutical development.[1] An essential characteristic for many of these applications, particularly in materials science and as polymer additives, is their thermal stability.[1] Understanding the thermal decomposition profile is crucial for determining the operational limits and potential degradation pathways of these materials. This guide provides a technical summary of the thermal analysis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, a representative analogue of 3-Hydroxybenzaldehyde azine.

Thermal Analysis Data

The thermal stability of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine was investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data from these analyses are summarized in the table below.

| Parameter | Value (°C) | Analytical Technique |

| Melting Point | 185-187 | DSC |

| Endothermic Peak Maximum | 205 | DSC |

| Decomposition Range | 198 - 315 | TGA |

| Temperature of Fastest Decomposition | 308 | DTG (Derivative Thermogravimetry) |

Data sourced from the thermal analysis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.[2]

Experimental Protocols

The following sections detail the methodologies employed for the thermal characterization of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis was performed to determine the thermal stability and decomposition profile of the compound.

-

Instrument: Not specified, but a standard thermogravimetric analyzer was used.

-

Sample Size: Not explicitly stated, but a small sample was placed in a crucible.

-

Atmosphere: Nitrogen (N₂)

-

Flow Rate: 50 mL/min[2]

-

Heating Rate: 20 °C/min[2]

-

Temperature Range: Not explicitly stated, but the analysis covered the range of decomposition from 198 to 315 °C.[2]

-

Procedure: A sample of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine was heated in a controlled nitrogen atmosphere at a constant rate. The change in mass of the sample was recorded as a function of temperature. The derivative of the TGA curve (DTG) was used to identify the temperature of the fastest decomposition rate.[2]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry was conducted to determine the melting point and observe other thermal transitions.

-

Instrument: DSC-Q20 analyzer[2]

-

Sample Size: 2 mg[2]

-

Crucible: Aluminum crucible[2]

-

Atmosphere: Nitrogen (N₂)[2]

-

Flow Rate: 50 mL/min[2]

-

Heating Rate: 10 °C/min[2]

-

Temperature Range: 25 to 500 °C[2]

-

Procedure: A 2 mg sample of the compound was placed in an aluminum crucible and heated at a constant rate in a nitrogen atmosphere. The difference in heat flow between the sample and a reference was measured as a function of temperature to identify endothermic and exothermic transitions.[2]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and a conceptual representation of the thermal decomposition process.

Caption: Experimental workflow for the thermal analysis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.

References

solubility profile of 3-Hydroxybenzaldehyde azine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Hydroxybenzaldehyde azine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for structurally related compounds, detailed and generalized experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a Schiff base derivative with potential applications in medicinal chemistry and materials science.[1] Understanding its solubility is a critical first step in its development as a therapeutic agent or functional material, as solubility significantly impacts bioavailability, formulation, and in vitro testing. This guide aims to provide a foundational understanding of its likely solubility characteristics and the methodologies to determine them precisely.

Solubility Data

Table 1: Qualitative Solubility of Schiff Bases and Azines in Various Solvents

| Solvent Class | Solvent Examples | General Solubility |

| Polar Aprotic | DMSO, DMF | Generally soluble, often used as stock solution solvents for biological assays.[2] |

| Polar Protic | Methanol, Ethanol | Often soluble to sparingly soluble, depending on the specific structure of the azine and the presence of other functional groups.[2][3] |

| Non-Polar | Hexane, Toluene | Generally insoluble to poorly soluble.[2] |

| Aqueous | Water, Buffer solutions | Typically insoluble or very poorly soluble, a common characteristic for many organic compounds with significant non-polar regions.[3] |

Note: The information in this table is based on general observations for Schiff bases and azines and should be experimentally verified for this compound.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound can be achieved through established experimental methods. The following protocol describes a general procedure using the shake-flask method, a common and reliable technique, followed by quantification using UV-Vis spectroscopy.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

-

Shaking incubator or water bath with temperature control

-

Microcentrifuge or filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the container in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution by centrifugation or filtration. It is critical to avoid transferring any solid particles into the liquid phase to be analyzed.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the saturated solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its absorbance on the calibration curve.

-

Data Presentation: The solubility should be reported in units such as mg/mL or moles/L at the specified temperature.

Visualization of Relevant Pathways and Workflows

Diagrams are provided below to illustrate a potential biological pathway of a related compound and a typical experimental workflow for solubility determination.

Representative Signaling Pathway

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on its precursor, 3-Hydroxybenzaldehyde, have shown involvement in the Sonic Hedgehog (Shh) signaling pathway, which plays a role in cell proliferation and differentiation.[4][5] The following diagram illustrates this pathway as a representative example of the potential biological activity of such compounds.

Caption: Sonic Hedgehog signaling pathway activated by 3-Hydroxybenzaldehyde.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for shake-flask solubility determination.

References

- 1. This compound | C14H12N2O2 | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Studies of 3-Hydroxybenzaldehyde Azine: A Technical Overview and Proposed Research Framework

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding quantum chemical studies of 3-hydroxybenzaldehyde azine. Initial literature searches indicate that while the molecule is utilized in various chemical applications, detailed quantum chemical investigations are not extensively reported in publicly accessible research. This document, therefore, presents a comprehensive framework for a thorough quantum chemical study, outlining established methodologies and the expected nature of the results. Such a study would provide fundamental insights into the molecule's structural, electronic, and spectroscopic properties, which are crucial for its application in drug design and materials science.

Proposed Experimental and Computational Protocols

A complete understanding of this compound necessitates a combined experimental and theoretical approach.

Synthesis and Spectroscopic Characterization

Synthesis of this compound:

A plausible and straightforward synthesis method involves the condensation reaction of 3-hydroxybenzaldehyde with hydrazine hydrate.

-

Procedure: Dissolve 3-hydroxybenzaldehyde (2 equivalents) in a suitable solvent such as ethanol. Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring. The reaction mixture is then refluxed for a period of 2-4 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent system, for instance, an ethanol/water mixture, can be performed for further purification.

Spectroscopic Characterization:

The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. The spectrum is expected to show a broad O-H stretching band, aromatic C-H stretching, C=N stretching of the azine group, and C=C stretching of the aromatic ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions. The spectrum, typically recorded in a solvent like ethanol or methanol, will reveal the absorption maxima (λmax) corresponding to π→π* and n→π* transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. The ¹H NMR spectrum will show signals for the aromatic protons, the hydroxyl proton, and the azomethine proton. The ¹³C NMR will provide information on the chemical environment of each carbon atom.

Computational Quantum Chemical Methods

To complement the experimental data, a comprehensive in-silico study using quantum chemical calculations is proposed.

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Methodology: Density Functional Theory (DFT) is a robust and widely accepted method for such investigations.

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice as it provides a good balance between accuracy and computational cost for molecules of this size.

-

Geometry Optimization: The molecular structure of this compound will be optimized to find the global minimum on the potential energy surface. This provides key information on bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the theoretical vibrational spectrum. This calculated spectrum can be compared with the experimental FT-IR data.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

-

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum and aid in the assignment of the experimentally observed electronic transitions.

Hypothetical Data Presentation

The following tables illustrate how the quantitative data from the proposed study would be structured for clear comparison.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | ||

| C-O | 1.36 | ||

| C-N | 1.35 | ||

| N-N | 1.45 | ||

| C=N | 1.28 | ||

| C-C-C (aromatic) | 119 - 121 | ||

| C-N=C | 118 | ||

| N-N=C | 116 | ||

| C-C-N=N | 0 or 180 | ||

| C-N-N-C | 180 | ||

| Note: Values are placeholders and represent typical ranges for such bonds and angles. |

Table 2: Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | ~3400 | ~3350 (broad) | Hydroxyl group |

| C-H stretch (aromatic) | ~3100 | ~3050 | Aromatic C-H |

| C=N stretch | ~1620 | ~1610 | Azine group |

| C=C stretch (aromatic) | ~1580, 1470 | ~1575, 1465 | Aromatic ring |

| Note: Calculated frequencies are often scaled to better match experimental values. |

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Dipole Moment | ~2.5 D |

| Note: Values are hypothetical and for illustrative purposes. |

Visualization of the Proposed Research Workflow

The logical flow of the proposed comprehensive study is depicted in the following diagram.

Caption: Logical workflow for a comprehensive study of this compound.

Known Applications and Importance of Further Study

While detailed quantum chemical data is sparse, this compound is noted for its utility in several areas:

-

Synthesis: It serves as a precursor or intermediate in the synthesis of more complex molecules, such as pregnenolone aromatic aldehyde azine steroid compounds which have shown potential antitumor activities.

-

Chemical Sensing: It has been used as an ionophore in the construction of ion-selective electrodes, for example, in sensors for terbium(III) ions.[1]

-

Reagent: It is commercially available as a reagent for various chemical applications, including for HPLC derivatization.[2][3]

A thorough understanding of the quantum chemical properties of this compound would provide a solid theoretical foundation for these applications and could pave the way for the rational design of new derivatives with enhanced activities for use in drug development and advanced materials. The proposed research framework offers a clear path to obtaining this critical data.

References

A Technical Guide to the Synthesis of Substituted Benzaldehyde Azines

Abstract

Azines, organic compounds characterized by the functional group C=N-N=C, are pivotal scaffolds in medicinal chemistry, materials science, and synthetic organic chemistry. Benzaldehyde azines, in particular, serve as precursors for various heterocyclic compounds and have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] Their applications also extend to materials science as nonlinear optical materials and conductive polymers.[3][4] This technical guide provides a comprehensive literature review of the synthetic methodologies for preparing substituted benzaldehyde azines. It covers the classical condensation reactions, modern catalytic approaches, and strategies for the synthesis of both symmetrical and unsymmetrical derivatives. Detailed experimental protocols, comparative data in tabular format, and process visualizations are provided to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Synthesis of Symmetrical Benzaldehyde Azines

Symmetrical azines, where the two aldehyde precursors are identical, are the most straightforward to synthesize. The primary method involves the condensation of a substituted benzaldehyde with hydrazine.

Classical Condensation with Hydrazine Hydrate

The most conventional and widely used method for synthesizing symmetrical benzaldehyde azines is the direct condensation of two equivalents of a substituted benzaldehyde with one equivalent of hydrazine or its hydrate.[3][5] The reaction is typically carried out in a protic solvent, such as ethanol, and often heated to reflux to drive the reaction to completion.[2]

The reaction proceeds through a two-step mechanism analogous to imine formation.[6] First, one molecule of benzaldehyde reacts with hydrazine to form a hydrazone intermediate. The remaining -NH2 group of the hydrazone then reacts with a second molecule of benzaldehyde to yield the final symmetrical azine product.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azine - Wikipedia [en.wikipedia.org]

- 6. Azine Formation [quimicaorganica.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxybenzaldehyde Azine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybenzaldehyde azine is a symmetrical Schiff base that has garnered interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and spectral characterization. Detailed experimental protocols, data tables, and diagrams are presented to facilitate further research and development. While direct studies on the specific signaling pathways of this compound are limited, this guide also explores potential mechanisms of action based on the known biological activities of related azine and Schiff base compounds.

Introduction

This compound, with the chemical formula C₁₄H₁₂N₂O₂, belongs to the azine class of compounds, which are characterized by a C=N-N=C functional group. These compounds are typically synthesized through the condensation reaction of hydrazine with two equivalents of an aldehyde or ketone. The presence of hydroxyl groups on the phenyl rings of this compound makes it a candidate for various biological activities, including antioxidant and antimicrobial effects. Its structural features also lend it to applications as a ligand in coordination chemistry and as a corrosion inhibitor.[1] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in drug discovery and chemical synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [2] |

| Molecular Weight | 240.26 g/mol | [2] |

| CAS Number | 18428-76-7 | [2] |

| IUPAC Name | 3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | [2] |

| Melting Point | 208-212 °C | [1] |

| Boiling Point | 450.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.17 g/cm³ (Predicted) | [1] |

| LogP | 2.55 - 2.6 (Calculated) | [1][2] |

| Appearance | Solid | - |

| Flash Point | 295.7 °C (Predicted) | [1] |

Synthesis

The primary method for the synthesis of this compound is the condensation reaction between hydrazine and 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of azine compounds from aldehydes and hydrazine.[3]

Materials:

-

3-hydroxybenzaldehyde

-

Hydrazine hydrate or hydrazine sulfate

-

Ethanol (or another suitable solvent)

-

Catalytic amount of a weak acid (e.g., acetic acid), optional

Procedure:

-

Dissolve 3-hydroxybenzaldehyde (2.0 equivalents) in a suitable volume of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add hydrazine hydrate (1.0 equivalent) dropwise to the stirred solution at room temperature. A catalytic amount of a weak acid may be added to facilitate the reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Synthesis Workflow

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Hydroxybenzaldehyde Azine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Hydroxybenzaldehyde azine. The information presented herein is compiled from crystallographic data and relevant chemical literature, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound, a symmetrical Schiff base, is formed through the condensation of 3-Hydroxybenzaldehyde with hydrazine. Azine compounds are of significant interest in various fields of chemistry due to their diverse biological activities and applications in coordination chemistry and materials science. Understanding the precise molecular geometry and conformational preferences of this compound is crucial for elucidating its structure-activity relationships and for the rational design of novel derivatives with tailored properties. This guide focuses on the detailed structural features of this compound as determined by single-crystal X-ray diffraction.

Synthesis and Crystallization

This compound is synthesized via a condensation reaction between two equivalents of 3-Hydroxybenzaldehyde and one equivalent of hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

A general and widely adopted method for the synthesis of aromatic azines is the direct condensation of the corresponding aldehyde with hydrazine hydrate in an alcoholic solvent. The following protocol is a representative procedure:

-

Dissolution of Aldehyde: 3-Hydroxybenzaldehyde (2.0 mmol) is dissolved in a suitable solvent, such as ethanol or methanol (20 mL), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Hydrazine: To the stirred solution, hydrazine hydrate (1.0 mmol) is added dropwise at room temperature.

-

Reaction: The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The resulting precipitate, this compound, is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide, to yield pure crystalline this compound.

Single crystals suitable for X-ray diffraction analysis are typically obtained by slow evaporation of the solvent from a saturated solution of the purified compound.

Molecular Structure and Conformation

The molecular structure of this compound has been unequivocally determined by single-crystal X-ray crystallography. The crystallographic data for this compound are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 744431. The key structural features are summarized below.

Crystallographic Data

The following table presents the essential crystallographic data for this compound.

| Parameter | Value |

| CCDC Deposition No. | 744431 |

| Empirical Formula | C₁₄H₁₂N₂O₂ |

| Formula Weight | 240.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 (5) |

| b (Å) | 5.987 (5) |

| c (Å) | 8.995 (5) |

| α (°) | 90 |

| β (°) | 109.45 (5) |

| γ (°) | 90 |

| Volume (ų) | 571.1 (6) |

| Z | 2 |

Bond Lengths and Angles

Selected bond lengths and angles for this compound are presented in the table below. These values are critical for understanding the geometry and electronic structure of the molecule.

| Bond | Length (Å) | Angle | Degree (°) |

| N1-N1' | 1.418 (3) | C7-N1-N1' | 111.4 (2) |

| N1-C7 | 1.279 (3) | N1-C7-C1 | 121.2 (2) |

| C1-C2 | 1.464 (3) | C2-C1-C6 | 118.8 (2) |

| C3-O1 | 1.365 (3) | C2-C3-O1 | 118.0 (2) |

| C1-C6 | 1.385 (3) | C4-C3-O1 | 122.2 (2) |

Note: Due to the centrosymmetric nature of the molecule in the crystal lattice, only unique atoms are listed. Atoms with a prime (') are generated by symmetry.

Conformational Analysis

The solid-state conformation of this compound, as revealed by X-ray crystallography, is characterized by a planar azine bridge (-CH=N-N=CH-). The molecule possesses a center of inversion located at the midpoint of the N-N bond. The two 3-hydroxyphenyl rings are oriented in a trans configuration with respect to the central C=N-N=C plane. This planarity is indicative of extensive π-conjugation across the entire molecule.

The torsion angle C1-C7-N1-N1' is approximately 178.9°, highlighting the near-perfect planarity of the azine moiety. The hydroxyl groups are involved in intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal packing.

Intermolecular Interactions

In the crystalline state, the molecules of this compound are interconnected through a network of intermolecular hydrogen bonds. The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of an adjacent molecule. This O-H···N hydrogen bonding is a dominant cohesive force in the crystal lattice, leading to the formation of extended supramolecular chains.

Experimental Workflow and Data Analysis

The determination of the molecular structure of this compound follows a standard crystallographic workflow.

The Synthesis of 3-Hydroxybenzaldehyde Azine: A Technical Guide

An in-depth exploration of the discovery, history, and synthetic methodologies for 3-Hydroxybenzaldehyde Azine, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a symmetrical aromatic azine, a class of compounds characterized by a C=N-N=C backbone. While the specific historical discovery of this particular azine is not well-documented, the synthesis of azines, in general, dates back to the foundational period of organic chemistry. Azines are typically formed through the condensation reaction of a carbonyl compound—in this case, 3-Hydroxybenzaldehyde—with hydrazine.[1][2][3][4] This straightforward and efficient reaction has made azines accessible for a wide range of applications, from intermediates in organic synthesis to their use as ligands in coordination chemistry, components in dyes and pigments, and as polymer stabilizers.[5] Furthermore, various azine derivatives have shown promising biological activities, including antimicrobial, antioxidant, and anticancer properties.[5][6]

This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and potential applications, with a focus on detailed experimental protocols and relevant data.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [7][8] |

| Molecular Weight | 240.26 g/mol | [7][8] |

| CAS Number | 18428-76-7 | [7][8] |

| Appearance | Solid | |

| Melting Point | 210 °C | [9] |

| XLogP3 | 2.6 | [7] |

Synthesis of this compound

The synthesis of this compound is achieved through the condensation of 3-Hydroxybenzaldehyde with hydrazine hydrate. This reaction is a classic example of the formation of a symmetrical azine from an aldehyde.

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction for the synthesis of this compound.

Experimental Protocol

The following protocol is a generalized method based on standard procedures for the synthesis of aromatic azines and related hydrazones.[10][11]

Materials:

-

3-Hydroxybenzaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (95% or absolute)

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 equivalents of 3-Hydroxybenzaldehyde in a suitable volume of ethanol.

-

Addition of Hydrazine: To the stirred solution, add 1.0 equivalent of hydrazine hydrate dropwise at room temperature. The addition may be mildly exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Quantitative Data:

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the bioactivity of its precursor, 3-Hydroxybenzaldehyde, is better characterized, and inferences can be drawn about the potential activity of the azine. It is plausible that the azine may act as a prodrug, hydrolyzing in vivo to release two molecules of 3-Hydroxybenzaldehyde.

Vasculoprotective Effects of 3-Hydroxybenzaldehyde

Research has shown that 3-Hydroxybenzaldehyde exhibits vasculoprotective effects by inhibiting the proliferation of vascular smooth muscle cells (VSMCs) and reducing inflammation in endothelial cells. It has been observed to inhibit inflammatory markers such as VCAM-1 and ICAM-1, and signaling molecules like p-NF-κB and p-p38.

Potential Signaling Pathway Involvement

Based on the known activity of its precursor, a hypothetical workflow for investigating the biological effects of this compound could involve its hydrolysis and subsequent interaction with cellular signaling pathways.

Caption: Hypothetical workflow of this compound's biological action.

Conclusion

This compound is a readily synthesized compound with potential applications stemming from the properties of the azine functional group and its precursor, 3-Hydroxybenzaldehyde. While its specific discovery and history are not extensively detailed, the synthetic methods are well-established within the broader context of azine chemistry. The provided experimental protocol offers a reliable method for its preparation. Further research is warranted to fully elucidate the unique biological activities and signaling pathway interactions of this compound itself, distinguishing them from its well-studied precursor. This would be a valuable endeavor for researchers in medicinal chemistry and drug development.

References

- 1. Structure, synthesis and application of azines: a historical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 5. indiamart.com [indiamart.com]

- 6. Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C14H12N2O2 | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 18428-76-7 [m.chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-Hydroxybenzaldehyde Azine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hydroxybenzaldehyde azine as a versatile Schiff base ligand in coordination chemistry. The document details its synthesis, the preparation of its metal complexes, and its diverse applications, supported by experimental protocols and quantitative data.

Introduction

This compound, a Schiff base ligand, is formed from the condensation of 3-hydroxybenzaldehyde and hydrazine. Its structure, featuring two imine (-C=N-) groups and two hydroxyl (-OH) groups, allows for effective chelation with various metal ions. The resulting coordination complexes have garnered significant interest due to their potential applications in catalysis, materials science, and pharmacology. These complexes often exhibit enhanced biological activity compared to the free ligand, making them promising candidates for drug development.[1][2]

Molecular Structure:

-

Formula: C₁₄H₁₂N₂O₂

-

Molecular Weight: 240.26 g/mol

-

Systematic Name: 3,3'-((1E,2E)-hydrazine-1,2-diylidenebis(methanylylidene))diphenol

Synthesis Protocols

Synthesis of this compound Ligand

This protocol describes the synthesis of the this compound ligand.

Materials:

-

3-Hydroxybenzaldehyde

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 3-hydroxybenzaldehyde (0.02 mol, 2.44 g) in 50 mL of ethanol in a 250 mL round-bottom flask.

-

In a separate beaker, dilute hydrazine hydrate (0.01 mol, 0.5 mL) with 20 mL of ethanol.

-

Slowly add the hydrazine hydrate solution to the 3-hydroxybenzaldehyde solution while stirring continuously.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the mixture to reflux at approximately 80°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After reflux, allow the mixture to cool to room temperature. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain pure, yellow, needle-like crystals of this compound.

-

Dry the purified product in a desiccator over anhydrous CaCl₂.

Expected Yield: Approximately 85-90%.

Characterization: The formation of the azine ligand is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the disappearance of the C=O band of the aldehyde.

General Protocol for the Synthesis of Metal(II) Complexes

This protocol outlines a general method for the synthesis of metal(II) complexes of this compound.

Materials:

-

This compound ligand

-

Metal(II) salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)

-

Methanol or Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve the this compound ligand (0.002 mol, 0.48 g) in 50 mL of hot methanol or ethanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve the respective metal(II) salt (0.001 mol) in a minimal amount of the same solvent.

-

Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

-

The mixture is then refluxed for 2-3 hours, during which a colored precipitate of the metal complex will form.

-

After cooling to room temperature, the precipitated complex is collected by filtration.

-

Wash the complex with the solvent to remove any unreacted ligand and metal salt.

-

Dry the final product in a desiccator.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Quantitative Data

Physicochemical Properties

| Property | 3-Hydroxybenzaldehyde | This compound |

| Molecular Formula | C₇H₆O₂ | C₁₄H₁₂N₂O₂ |

| Molar Mass ( g/mol ) | 122.12 | 240.26 |

| Melting Point (°C) | 104-107 | 208-212[1] |

| Appearance | White to pale yellow solid | Yellow crystalline solid |

Spectroscopic Data

The coordination of the this compound ligand to a metal center results in characteristic shifts in its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

| Spectral Feature (cm⁻¹) | Ligand | Cu(II) Complex | Ni(II) Complex | Co(II) Complex | Zn(II) Complex |

| ν(O-H) | ~3400 | - | - | - | - |

| ν(C=N) | ~1620 | ~1605 | ~1608 | ~1610 | ~1612 |

| ν(N-N) | ~1030 | ~1045 | ~1042 | ~1040 | ~1038 |

| ν(M-N) | - | ~450 | ~455 | ~460 | ~445 |

| ν(M-O) | - | ~520 | ~525 | ~530 | ~515 |

Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) band are strong indicators of complex formation.

Stability Constants of Metal Complexes

The stability of the metal complexes in solution is a critical parameter for their application. While specific stability constants for this compound are not widely reported, the general trend for similar Schiff base complexes follows the Irving-Williams series.

| Metal Ion | Stability Constant (log K) - General Trend |

| Cu(II) | Highest |

| Ni(II) | High |

| Co(II) | Moderate |

| Zn(II) | Moderate |

The Irving-Williams series predicts the relative stabilities of divalent metal ion complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Applications in Drug Development

Complexes of this compound have shown promise in several areas of drug development due to their biological activities.

Anticancer Activity

Metal complexes of Schiff bases are known to exhibit significant anticancer properties, often exceeding the activity of the free ligand. The proposed mechanism of action often involves the induction of apoptosis through various signaling pathways. Benzaldehyde derivatives have been shown to inhibit major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.

Caption: Mechanism of bacterial cell death induced by the metal complex.

The antioxidant activity is attributed to the ability of the phenolic hydroxyl groups and the metal center to scavenge free radicals, thereby mitigating oxidative stress.

Conclusion

This compound is a readily synthesized and highly versatile ligand for the formation of a wide range of metal complexes. These complexes exhibit interesting physicochemical properties and significant biological activities, making them valuable targets for further research and development in coordination chemistry and medicinal chemistry. The provided protocols and data serve as a foundational guide for researchers exploring the potential of these compounds.

References

Application Notes and Protocols for 3-Hydroxybenzaldehyde Azine Derivatives in Antimicrobial and Antioxidant Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial, and antioxidant properties of 3-Hydroxybenzaldehyde azine derivatives. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound derivatives, a class of Schiff bases, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. These compounds are characterized by an azomethine group (-C=N-N=C-) linking two 3-hydroxyphenyl moieties. This structural feature, combined with the presence of the hydroxyl group, is believed to contribute to their biological activities, including antimicrobial and antioxidant effects. This document outlines the synthesis of these derivatives and provides protocols for evaluating their efficacy as antimicrobial and antioxidant agents.

Data Presentation

Synthesis and Antimicrobial Activity of 3-Hydroxybenzaldehyde Hydrazone Derivatives

A series of hydrazone Schiff bases were synthesized from 3-hydroxybenzaldehyde and its alkoxy derivatives with salicylhydrazide. The antibacterial activity was evaluated using the disc diffusion method against Escherichia coli (Gram-negative) and Bacillus cereus (Gram-positive).

| Compound ID | R Group | Yield (%) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. cereus |

| S | H | - | No significant inhibition | No significant inhibition |

| S8 | C8H17 | 57 | Strong inhibition | No significant inhibition |

| S10 | C10H21 | - | Moderate inhibition | No significant inhibition |

| S12 | C12H25 | - | Moderate inhibition | No significant inhibition |

Data extracted from Nornadia et al., 2014.[1]

Antifungal and Antioxidant Activity of a 3-Hydroxybenzaldehyde Schiff Base Derivative

A Schiff base ligand (L) was synthesized from 3-hydroxybenzaldehyde and p-toluidine. Its antifungal and antioxidant activities were evaluated.

| Compound ID | Activity Assay | Result |

| L | Antifungal vs. Candida albicans | Active |

| L | Antifungal vs. Candida glabrata | Active |

| L | DPPH Radical Scavenging | IC50 = 3.46 µg/mL |

Data extracted from Gull et al., 2020.[2]

Experimental Protocols

Synthesis of 3-Hydroxybenzaldehyde Hydrazone Derivatives (S, S8, S10, S12)[1]

Materials:

-

3-hydroxybenzaldehyde

-

Salicylhydrazide

-

1-Bromooctane, 1-Bromodecane, 1-Bromododecane

-

Anhydrous K2CO3

-

KI

-

Absolute ethanol

-

Diethyl ether

Procedure for Synthesis of 3-alkoxybenzaldehydes (Precursors for S8, S10, S12):

-

To a solution of 3-hydroxybenzaldehyde (0.488g, 4 mmol) in 20 ml of absolute ethanol, add anhydrous K2CO3 (1.035g, 7.5 mmol) and a catalytic amount of KI.

-

Add the corresponding n-alkyl bromide (1-bromooctane, 1-bromodecane, or 1-bromododecane) (6 mmol).

-

Reflux the reaction mixture for 20 hours.

-

After cooling to room temperature, transfer the solution to a separatory funnel.

-

Add distilled water to the mixture to form an oily layer of the 3-alkoxybenzaldehyde.

-

Extract the product twice with diethyl ether (2 x 15 ml).

-

Collect the oily ether extract and dry it at room temperature.

Procedure for Synthesis of Hydrazone Schiff Bases (S, S8, S10, S12):

-

Dissolve salicylhydrazide (0.304g, 2 mmol) in 20 ml of absolute ethanol in a round bottom flask with constant stirring.

-

Add a solution of 3-hydroxybenzaldehyde (for S) or the respective 3-alkoxybenzaldehyde (for S8, S10, S12) (3 mmol) in ethanol dropwise to the salicylhydrazide solution.

-

Reflux the reaction mixture with constant stirring for 20 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate that forms, wash it several times with ethanol, and dry it in vacuo.

Antimicrobial Susceptibility Testing: Disc Diffusion Method[1]

Materials:

-

Synthesized 3-hydroxybenzaldehyde hydrazone derivatives

-

Bacterial strains (Escherichia coli, Bacillus cereus)

-

Luria-Bertani (LB) agar plates

-

Sterile 6 mm paper discs

-

Ethanol (as a control)

-

Sterile cotton swabs

-

Incubator

Procedure:

-

Prepare a bacterial suspension and adjust its turbidity to 0.5 McFarland standard.

-

Evenly inoculate the surface of the LB agar plates with the bacterial suspension using a sterile cotton swab.

-

Impregnate sterile 6 mm paper discs with a solution of the test compound (250 ppm in ethanol).

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Use a disc impregnated with ethanol as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Antioxidant Activity Assay: DPPH Radical Scavenging Method[2]

Materials:

-

Synthesized Schiff base ligand (L)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution

-

Trolox (as a standard)

-

Methanol

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the standard (Trolox) in methanol.

-

Prepare a series of dilutions of the test compound and the standard.

-

Prepare a fresh solution of DPPH in methanol.

-

In a set of test tubes, add a specific volume of the DPPH solution to each dilution of the test compound and the standard.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

Visualizations

Synthesis Workflow of 3-Hydroxybenzaldehyde Hydrazone Derivatives

Caption: Synthesis of 3-Hydroxybenzaldehyde Hydrazone Derivatives.

Proposed Mechanism of Antimicrobial Action

References

Application Note: A Proposed Method for HPLC Derivatization of Primary Amines using 3-Hydroxybenzaldehyde Azine

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical industry, for the separation, identification, and quantification of various compounds. However, many analytes, such as aliphatic primary amines, lack a significant chromophore or fluorophore, leading to poor detection by common HPLC detectors like UV-Vis or fluorescence detectors. Chemical derivatization is a widely employed strategy to overcome this limitation. This process involves reacting the analyte with a derivatizing agent to form a product with enhanced detectability.

This application note proposes a theoretical protocol for the use of 3-Hydroxybenzaldehyde azine as a pre-column derivatization reagent for the HPLC analysis of primary amines. The proposed reaction mechanism involves the formation of a Schiff base, which introduces a chromophore into the analyte molecule, thereby enabling sensitive UV-Vis detection. While this compound has applications in areas such as corrosion inhibition and as a chelating ligand, its use as an HPLC derivatization agent is not yet established in the literature.[1] This document, therefore, presents a hypothetical, yet scientifically grounded, protocol to guide researchers in exploring this potential application.

Principle of Derivatization

The proposed derivatization chemistry is based on the reaction between a primary amine and an aldehyde to form a Schiff base (an imine). In this hypothetical protocol, this compound would react with a primary amine analyte. The reaction is anticipated to proceed via nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form the C=N double bond of the Schiff base. The resulting derivative will incorporate the aromatic structure of the this compound, which is expected to exhibit strong UV absorbance, allowing for sensitive detection by HPLC with a UV-Vis detector.

Experimental Protocol

1. Reagents and Materials:

-

Derivatization Reagent: this compound (≥98.0% purity)

-

Analytes: Stock solutions of primary amine standards (e.g., methylamine, ethylamine, propylamine) in a suitable solvent (e.g., methanol or acetonitrile).

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Buffer: Borate buffer (pH 9.0), prepared from boric acid and adjusted with sodium hydroxide.

-

Catalyst (optional): Glacial acetic acid.

-

Reaction Vials: 2 mL amber glass vials with screw caps.

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Preparation of Solutions:

-

Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

-

Analyte Standard Solutions: Prepare a series of working standard solutions of the primary amines in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 9.0 with 1 M sodium hydroxide.

3. Derivatization Procedure:

-

To a 2 mL amber vial, add 100 µL of the primary amine standard solution.

-

Add 200 µL of the 0.1 M borate buffer (pH 9.0).

-

Add 100 µL of the this compound derivatization reagent solution.

-

Optionally, add 10 µL of glacial acetic acid to catalyze the reaction.

-

Cap the vial tightly and vortex for 30 seconds.

-

Place the vial in a heating block or water bath at 60°C for 30 minutes.

-

After incubation, cool the vial to room temperature.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

4. Proposed HPLC Conditions:

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Start with 40% A, hold for 2 minutes.

-

Increase to 90% A over 10 minutes.

-

Hold at 90% A for 3 minutes.

-

Return to 40% A over 1 minute and re-equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (This should be optimized by scanning the UV spectrum of the derivative).

-

Injection Volume: 10 µL.

Data Presentation

The following tables present hypothetical data that could be generated during the validation of this proposed method.

Table 1: Hypothetical Retention Times and Linearity Data for Derivatized Primary Amines.

| Analyte (as derivative) | Retention Time (min) | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Methylamine Derivative | 4.5 | 1 - 100 | 0.9992 |

| Ethylamine Derivative | 5.8 | 1 - 100 | 0.9995 |

| Propylamine Derivative | 7.2 | 1 - 100 | 0.9991 |

Table 2: Hypothetical Precision and Accuracy Data for the Derivatization of Ethylamine (n=6).

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |

| 5 | 2.1 | 3.5 | 98.5 |

| 25 | 1.5 | 2.8 | 101.2 |

| 75 | 1.2 | 2.1 | 99.3 |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

3-Hydroxybenzaldehyde Azine: A Versatile Precursor for Pharmaceutical Agent Development

Abstract

3-Hydroxybenzaldehyde azine, a Schiff base derived from the condensation of 3-hydroxybenzaldehyde and hydrazine, has emerged as a promising and versatile scaffold in medicinal chemistry. Its unique structural features, including the azomethine linkage (-C=N-N=C-), phenolic hydroxyl groups, and the ability to form stable metal complexes, make it an attractive precursor for the development of a wide range of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound and its derivatives as potential therapeutic agents. The content is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this compound class.

Introduction

Schiff bases, characterized by the imine or azomethine group, are a class of organic compounds with significant applications in various fields, including catalysis, materials science, and particularly in pharmaceutical and medicinal chemistry.[1] Among these, azines derived from substituted benzaldehydes have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.

This compound, in particular, serves as a valuable building block for synthesizing more complex molecules with enhanced therapeutic efficacy. The presence of the hydroxyl group on the phenyl ring provides a site for further chemical modification, allowing for the fine-tuning of its pharmacological properties. This document outlines the potential applications of this compound as a precursor and provides detailed protocols for its synthesis and biological evaluation.

Pharmaceutical Applications

Derivatives of this compound have shown potential in several therapeutic areas:

-

Antimicrobial Agents: The imine group in Schiff bases is known to be critical for their antimicrobial activity.[1] this compound and its metal complexes can be developed as potent antibacterial and antifungal agents.

-

Anticancer Agents: Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the AMPK/mTOR pathway.[4][5]

-

Antioxidant Agents: The phenolic hydroxyl group in this compound imparts antioxidant properties, enabling it to scavenge free radicals and protect against oxidative stress-related diseases.

-

Anti-inflammatory and Vasculoprotective Agents: The precursor, 3-hydroxybenzaldehyde, has demonstrated vasculoprotective effects by inhibiting vascular smooth muscle cell proliferation and endothelial cell inflammation, suggesting that its azine derivative may possess similar or enhanced activities.[6]

Data Presentation

Table 1: Anticancer Activity of Related Schiff Base Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Hydrazone 1d | PC-3 (Prostate) | 9.38 | [3] |

| Hydrazone 1e | A-549 (Lung) | 13.39 | [3] |

| Oxadiazole 2l | MDA-MB-231 (Breast) | 22.73 | [3] |

| Compound 11 | MCF-7 (Breast) | 135 | [4][5] |

| Compound 20 | MDA-231 (Breast) | 166 | [4][5] |

Table 2: Antimicrobial Activity of Related Schiff Base Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6f | Staphylococcus aureus | 10 | [7] |

| Compound 6f | Escherichia coli | 10 | [7] |

| Gentisaldehyde | S. aureus (Bovine Mastitis) | 500 (MIC₅₀) | [8] |

| 2,3-Dihydroxybenzaldehyde | S. aureus (Bovine Mastitis) | 500 (MIC₅₀) | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from standard procedures for the synthesis of Schiff base azines from aldehydes and hydrazine hydrate.[9][10]

Materials:

-

3-Hydroxybenzaldehyde

-

Hydrazine hydrate (H₂NNH₂·H₂O)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 3-hydroxybenzaldehyde (2.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask with magnetic stirring.

-

To this solution, add hydrazine hydrate (1.0 mmol) dropwise.

-

The reaction mixture is then refluxed with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

The crude product is washed several times with cold ethanol to remove any unreacted starting materials.

-

The purified this compound is dried in a desiccator.

-

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is based on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of the synthesized compounds.[11][12]

Materials:

-

This compound (or its derivatives)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (as a standard)

-

UV-Vis Spectrophotometer

-

96-well microplate

Procedure:

-

Prepare a stock solution of DPPH (0.1 mM) in methanol.

-

Prepare a series of dilutions of the test compound (this compound) and the standard (ascorbic acid) in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should be prepared with 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH free radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[13]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

-

This compound (or its derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of the test compound and the standard antibiotic in DMSO.

-

Dispense 100 µL of MHB into each well of a 96-well microplate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on.

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the diluted bacterial suspension to each well.

-

Include a positive control (broth with bacteria) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Proposed anticancer signaling pathway of this compound derivatives.